molecular formula C19H17N3O5S2 B2746548 (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 635296-13-8

(5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2746548
CAS No.: 635296-13-8
M. Wt: 431.48
InChI Key: ZJIGJKJRGITPMK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, a nitrophenyl group, and a thioxothiazolidinone core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methyl-2-nitrobenzaldehyde with 5-(furan-2-yl)methylene-3-morpholino-2-thioxothiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Nitroso derivatives, nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated furans, nitrated furans

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
  • (Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Uniqueness

The presence of the 4-methyl-2-nitrophenyl group in (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE distinguishes it from similar compounds

Properties

IUPAC Name

(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-12-2-4-14(15(10-12)22(24)25)16-5-3-13(27-16)11-17-18(23)21(19(28)29-17)20-6-8-26-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIGJKJRGITPMK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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